N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a thiophene ring via an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzothiazole ring . Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient methods like microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as ubiquitin ligase, and modulate receptor activity, including adenosine A2A receptors . These interactions lead to various biological effects, including cytotoxicity against tumor cells and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Lacks the thiophene ring but shares the benzothiazole moiety.
Thiophene-2-carboxamide: Lacks the benzothiazole ring but shares the thiophene-2-carboxamide moiety.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the benzothiazole ring.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide is unique due to its combined benzothiazole and thiophene-2-carboxamide structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-12-11-13(19-21-15-5-2-3-6-16(15)24-19)8-9-14(12)20-18(22)17-7-4-10-23-17/h2-11H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYRXOZOKWHFNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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